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molecular formula C8H11NO2 B3038237 4-(Dimethoxymethyl)pyridine CAS No. 82736-91-2

4-(Dimethoxymethyl)pyridine

Cat. No. B3038237
M. Wt: 153.18 g/mol
InChI Key: KNMBFLDRNFTKHE-UHFFFAOYSA-N
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Patent
US07132544B2

Procedure details

To a solution of 4-pyridinecarboxaldehyde (100.00 g, 0.93 mol) and trimethylorthoformate (159.20 g, 1.50 mol) in methanol (180 mL) at 0° C., under N2, was added concentrated sulfuric acid (41 mL, 0.45 mol). The resulting white suspension was heated to reflux and stirred for 24 hours. The reaction solution became clear after 2 h. After cooling to room temperature, the reaction mixture was poured slowly into a solution of 25 wt. % sodium methoxide (360 mL) in methanol (300 mL). The mixture was then concentrated in vacuo to a light brown thick oil. To this crude oil was added t-butylmethyl ether (500 mL), followed by the slow addition of water (40 mL) (to convert the inorganics to filterable solids). After filtration through a pad of Celite, the filtrate was concentrated to yield a light brown oil. The crude oil was vacuum distilled to yield the desired product as a colorless oil
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
159.2 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4](C=O)=[CH:3][CH:2]=1.[CH3:9][O:10][CH:11](OC)[O:12][CH3:13].S(=O)(=O)(O)O.C[O-].[Na+]>CO>[CH3:9][O:10][CH:11]([O:12][CH3:13])[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
159.2 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
41 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
360 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting white suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
The reaction solution became clear after 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo to a light brown thick oil
ADDITION
Type
ADDITION
Details
To this crude oil was added t-butylmethyl ether (500 mL)
ADDITION
Type
ADDITION
Details
followed by the slow addition of water (40 mL) (
FILTRATION
Type
FILTRATION
Details
After filtration through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a light brown oil
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C1=CC=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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